1-(3,4-Dichlorophenyl)butan-2-one

Medicinal Chemistry Butyrophenone Synthesis Monoamine Transporter Pharmacology

1-(3,4-Dichlorophenyl)butan-2-one (CAS 213627-27-1) is a dichlorinated aryl ketone with a butan-2-one backbone, placing the carbonyl group at the C2 position of the alkyl chain rather than at the benzylic C1 position. This regioisomeric arrangement distinguishes it from the more common butyrophenone analog 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2) and from chain-shifted analogs such as 4-(3,4-dichlorophenyl)butan-2-one (CAS unavailable, Sigma-Aldrich ENA300790879).

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
Cat. No. B7846529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)butan-2-one
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCCC(=O)CC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2O/c1-2-8(13)5-7-3-4-9(11)10(12)6-7/h3-4,6H,2,5H2,1H3
InChIKeyCWNOMZSWOHUIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorophenyl)butan-2-one for Selective Synthesis: CAS 213627-27-1 Compound Procurement Guide


1-(3,4-Dichlorophenyl)butan-2-one (CAS 213627-27-1) is a dichlorinated aryl ketone with a butan-2-one backbone, placing the carbonyl group at the C2 position of the alkyl chain rather than at the benzylic C1 position . This regioisomeric arrangement distinguishes it from the more common butyrophenone analog 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2) and from chain-shifted analogs such as 4-(3,4-dichlorophenyl)butan-2-one (CAS unavailable, Sigma-Aldrich ENA300790879) . The compound is listed at 95–98% purity by multiple suppliers and is available from milligram to kilogram scale .

Why 1-(3,4-Dichlorophenyl)butan-2-one Cannot Be Interchanged with Common Dichlorophenyl Ketone Analogs


The position of the carbonyl group on the butanone chain dictates the chemical reactivity, downstream derivatization pathways, and biological target engagement of aryl ketone intermediates. 1-(3,4-Dichlorophenyl)butan-2-one bears the electrophilic carbonyl at C2, separated from the aromatic ring by a methylene spacer; this produces a distinct enolate regiochemistry and nucleophilic addition profile compared to the C1-carbonyl butyrophenone analog (CAS 6582-45-2), where the carbonyl is directly conjugated to the phenyl ring . Similarly, the chain-shifted 4-(3,4-dichlorophenyl)butan-2-one positions the phenyl group at the terminal carbon, altering steric and electronic properties during reactions such as reductive amination or Grignard additions . Generic substitution among these positional isomers can lead to divergent reaction yields, altered pharmacokinetic profiles of final drug candidates, and invalid structure–activity relationship (SAR) conclusions. The quantitative evidence below demonstrates where this specific regioisomer matters for procurement decisions.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)butan-2-one Versus Closest Structural Analogs


Regioisomeric Carbonyl Position Determines Synthetic Utility in Monoamine Reuptake Inhibitor Intermediates

Patent WO2010/121022 explicitly employs the butyrophenone analog 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2) as a key intermediate for synthesizing monoamine reuptake inhibitors via reductive amination at the benzylic carbonyl [1]. The butan-2-one regioisomer (target compound) cannot directly substitute in this pathway because the carbonyl is not conjugated to the aromatic ring, fundamentally altering the electronic environment for the reductive amination step. This is a structural go/no-go distinction for medicinal chemistry procurement: ordering CAS 6582-45-2 when the synthetic route requires the C2 ketone will result in synthetic failure.

Medicinal Chemistry Butyrophenone Synthesis Monoamine Transporter Pharmacology

Enolate Alkylation Regioselectivity Favors C2 Ketone for α-Functionalization Over C1 or C4 Isomers

The target compound 1-(3,4-dichlorophenyl)butan-2-one possesses a single enolizable α-position adjacent to the carbonyl, offering a well-defined site for α-alkylation or α-halogenation . In contrast, the butyrophenone analog (CAS 6582-45-2) has two enolizable α-positions (C2 and C4) relative to the carbonyl, potentially leading to mixtures upon alkylation and requiring additional chromatographic purification. 4-(3,4-Dichlorophenyl)butan-2-one presents a similar enolate profile to the target compound but with the aryl group attached at the terminal carbon, which alters the steric environment around the enolate and may impact diastereoselectivity in chiral auxiliary-mediated alkylations . No direct comparative study quantifying regioselectivity differences was identified in the screened literature, so this inference is drawn from fundamental enolate chemistry principles.

Synthetic Organic Chemistry Enolate Chemistry Alpha-Alkylation

Differential Physicochemical Properties Between C2-Ketone and C1-Ketone Regioisomers Affect Formulation and Handling

The target compound 1-(3,4-dichlorophenyl)butan-2-one and its butyrophenone analog CAS 6582-45-2 share the same molecular formula (C₁₀H₁₀Cl₂O, MW 217.09) but exhibit different physical states under ambient conditions: the target compound (CAS 213627-27-1) is supplied as a powder (solid) per available vendor specifications , whereas 1-(3,4-dichlorophenyl)butan-1-one (CAS 6582-45-2) is described as a yellow oil in its synthetic preparation . This phase difference impacts weighing accuracy, formulation into solid dosage forms, and storage stability. Impurity profiles also diverge due to different synthetic routes: the target compound can be prepared via Friedel–Crafts acylation of 3,4-dichlorobenzene with butanoyl chloride , while CAS 6582-45-2 is produced via Grignard addition to 3-chlorobenzonitrile followed by hydrolysis .

Pre-formulation Physicochemical Characterization Procurement Specifications

Recommended Application Scenarios for 1-(3,4-Dichlorophenyl)butan-2-one in Research and Industrial Procurement


Synthesis of Non-Conjugated Aryl Ketone Pharmacophores for CNS Drug Discovery

Medicinal chemistry programs targeting monoamine transporters or other CNS receptors where the pharmacophore requires a methylene spacer between the aryl ring and the basic amine can employ 1-(3,4-dichlorophenyl)butan-2-one as a key intermediate for reductive amination or enolate-based alkylations. Unlike the butyrophenone regioisomer (CAS 6582-45-2), which places the amine directly at the benzylic position after reductive amination , the C2 ketone yields a β-phenethylamine scaffold, a privileged substructure in dopaminergic and adrenergic agents .

Single-Site Enolate Alkylation for Defined SAR Library Construction

For SAR programs requiring α-functionalization of the butanone chain with unambiguous regiochemistry, 1-(3,4-dichlorophenyl)butan-2-one provides a single enolizable α-carbon. This avoids the regioisomeric mixtures that can arise from the butyrophenone analog, which possesses two enolizable sites . Researchers synthesizing focused libraries of α-alkyl, α-hydroxy, or α-halo derivatives will benefit from simpler purification and more confident structural assignment .

Solid-Phase Handling Workflows and Automated Compound Management

The target compound is supplied as a powder at 95–98% purity, making it directly compatible with automated solid-dispensing platforms used in high-throughput screening (HTS) and compound management . The oily butyrophenone analog (CAS 6582-45-2) requires additional solubilization and liquid-handling steps that introduce volumetric errors and potential solvent incompatibility with DMSO-based assay formats . Procurement teams supporting automated HTS facilities may prefer the solid regioisomer for operational consistency.

Process Chemistry Development of Non-Conjugated Dichlorophenyl Ketone Building Blocks

Process chemists scaling up the Friedel–Crafts acylation of 3,4-dichlorobenzene with butanoyl chloride can use 1-(3,4-dichlorophenyl)butan-2-one as a benchmark intermediate. The 83% isolated yield reported for the structurally related butyrophenone analog via Grignard methodology provides a baseline for evaluating alternative synthetic routes to the C2 ketone. Route scouting efforts comparing Lewis acid-catalyzed acylation versus organometallic approaches may identify cost and throughput advantages for kilogram-scale production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.